2-Iodo-3-methyl-5-(trifluoromethyl)phenol
CAS No.:
Cat. No.: VC18733713
Molecular Formula: C8H6F3IO
Molecular Weight: 302.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6F3IO |
---|---|
Molecular Weight | 302.03 g/mol |
IUPAC Name | 2-iodo-3-methyl-5-(trifluoromethyl)phenol |
Standard InChI | InChI=1S/C8H6F3IO/c1-4-2-5(8(9,10)11)3-6(13)7(4)12/h2-3,13H,1H3 |
Standard InChI Key | ZWLIZCSTDUPRKB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1I)O)C(F)(F)F |
Introduction
2-Iodo-3-methyl-5-(trifluoromethyl)phenol is an organic compound characterized by its unique structure, which includes a phenolic ring substituted with iodine, a methyl group, and a trifluoromethyl group. Its molecular formula is often reported as C8H6F3IO, indicating the presence of three fluorine atoms, one iodine atom, and a hydroxyl group attached to a benzene ring. This compound belongs to a larger class of halogenated phenols, which exhibit interesting chemical and biological properties.
Synthesis Methods
The synthesis of 2-Iodo-3-methyl-5-(trifluoromethyl)phenol typically involves multiple steps, including the introduction of iodine and trifluoromethyl groups into a phenolic framework. Protective group strategies are often employed to prevent unwanted reactions at other functional sites on the aromatic ring. The use of triethylamine as a solvent can facilitate the reaction by stabilizing intermediates and promoting nucleophilic substitution reactions.
Biological Activities
2-Iodo-3-methyl-5-(trifluoromethyl)phenol has been studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes. The trifluoromethyl group contributes to increased bioavailability and interaction with biological targets. Preliminary research suggests that this compound may influence enzyme activity and cellular signaling pathways, although specific mechanisms remain to be fully elucidated.
Applications and Future Research Directions
This compound finds applications in various scientific fields due to its unique combination of functional groups. Ongoing studies focus on its interactions with biological systems, particularly its potential effects on metabolic processes and pathways related to inflammation and microbial resistance. Further research is needed to clarify these interactions and their implications for health and disease.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Iodo-3-methyl-5-(trifluoromethyl)phenol, each with unique aspects:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Iodo-4-methylphenol | Iodine substitution on a methyl-substituted phenol | Lacks trifluoromethyl group |
3-Methyl-4-(trifluoromethyl)phenol | Trifluoromethyl substitution on a different position | No iodine substitution |
4-Iodo-2-(trifluoromethyl)phenol | Similar halogen and trifluoromethyl groups | Different positioning of substituents |
2-Nitro-3-methylphenol | Nitro group instead of trifluoromethyl | Different electronic properties due to nitro group |
These comparisons highlight the distinctiveness of 2-Iodo-3-methyl-5-(trifluoromethyl)phenol in terms of its specific combination of substituents, influencing its reactivity and potential applications.
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